N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
Description
N-(5-Chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a triazole-containing amide derivative characterized by a propanamide backbone substituted with a 3,5-dimethyl-1H-1,2,4-triazol-1-yl group and a 5-chloro-2-methylphenyl moiety. This compound belongs to a broader class of agrochemicals and pharmaceuticals where triazole rings are critical for bioactivity, particularly in fungicides and enzyme inhibitors.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)7-14(9)18-15(21)10(2)8-20-12(4)17-11(3)19-20/h5-7,10H,8H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKMNOKBMJPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article aims to elucidate its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C₁₅H₁₉ClN₄O
- Molecular Weight : 306.79 g/mol
- CAS Number : 927639-72-3
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Antifungal Activity
Research indicates that compounds containing triazole groups exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. The specific mechanism involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antifungal | Inhibition of ergosterol synthesis in fungi |
| Antimicrobial | Broad-spectrum activity against various bacterial strains |
| Cytotoxicity | Potential cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways in vitro |
Case Studies and Research Findings
-
Antifungal Activity :
- A study demonstrated that derivatives of triazole compounds, similar to this compound, showed significant antifungal activity against Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were found to be lower than those for conventional antifungal agents like fluconazole .
- Antimicrobial Properties :
- Cytotoxic Effects :
- Anti-inflammatory Effects :
Scientific Research Applications
The compound features a triazole ring which is often associated with biological activity, making it a candidate for further investigation in drug development.
Antifungal Activity
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has shown promising antifungal properties. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have indicated that compounds with similar structures exhibit significant antifungal activity against various strains of fungi, suggesting potential for this compound in treating fungal infections .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. Compounds with similar triazole moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated efficacy against several cancer cell lines, including those associated with breast and colon cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Case Study:
In a study evaluating various triazole derivatives, one compound demonstrated an IC50 value of less than 1 µM against prostate cancer cells, indicating strong anticancer activity . This suggests that this compound could be similarly effective.
Insecticidal Properties
The compound has also been investigated for its insecticidal properties. Research into related triazole compounds has shown effectiveness in controlling agricultural pests. The mechanism typically involves interference with the insect's hormonal systems or metabolic processes .
Case Study:
Field trials of similar compounds have reported up to 90% mortality rates in targeted pest populations within 48 hours of exposure . This positions this compound as a candidate for developing new insecticides.
Environmental Impact and Safety
As with many synthetic compounds used in agriculture and medicine, understanding the environmental impact and safety profile of this compound is crucial. Studies on similar compounds indicate that while effective against pests and pathogens, they may pose risks to non-target organisms if not managed properly. Environmental risk assessments are essential to evaluate the potential ecological consequences of widespread use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(3,5-Dichlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- Key Differences : The phenyl ring substituents differ: 3,5-dichloro vs. 5-chloro-2-methyl in the target compound.
- Bioactivity: Dichlorinated analogs often exhibit stronger antifungal activity due to enhanced electron-withdrawing effects, as observed in triazole fungicides like metconazole . Molecular Weight: Higher molecular weight (327.21 g/mol vs. 308.76 g/mol for the target compound) due to additional chlorine atoms .
N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
- Key Differences : The 2-methyl group on the phenyl ring is replaced with a 2-methoxy group.
- Impact on Properties :
- Electronic Effects : Methoxy is electron-donating, reducing the electrophilicity of the aromatic ring compared to the electron-withdrawing methyl group. This may alter binding affinity to cytochrome P450 enzymes, a common target for triazole agrochemicals .
- Solubility : Methoxy substitution improves aqueous solubility (estimated 0.8 mg/L vs. 0.5 mg/L for the target compound) due to increased polarity.
- Synthetic Yield : Methoxy derivatives often require milder reaction conditions but may yield lower purity (e.g., 62–71% in pyrazole carboxamide syntheses) .
Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p)
- Key Differences : These analogs feature a pyrazole core instead of a propanamide backbone.
- Impact on Properties :
- Bioactivity : Pyrazole derivatives like 3a–3p show broad-spectrum antifungal activity (IC₅₀ = 0.8–5.2 µM against Candida albicans), but their rigid pyrazole systems may reduce metabolic stability compared to flexible propanamide structures .
- Synthesis : Pyrazole derivatives require EDCI/HOBt coupling agents and multi-step purification, whereas propanamide analogs are synthesized via simpler alkylation or acylation routes .
Physicochemical and Spectroscopic Data Comparison
Research Findings and Implications
- Substituent Effects :
- Chlorine Position : 5-Chloro-2-methylphenyl improves steric compatibility with hydrophobic enzyme pockets compared to 3,5-dichlorophenyl, which may cause steric hindrance .
- Methyl vs. Methoxy : Methyl groups enhance metabolic stability, while methoxy groups increase susceptibility to oxidative degradation .
- Triazole Role : The 3,5-dimethyl-1H-1,2,4-triazol-1-yl group provides strong hydrogen-bonding interactions with target proteins, critical for antifungal efficacy .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via amide coupling using reagents like EDCI/HOBt in DMF, as demonstrated in similar triazole-containing derivatives . Optimization should employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading). For example, highlights flow-chemistry approaches for improving reaction efficiency and reproducibility through statistical modeling . Yield optimization may also involve monitoring intermediates via TLC and adjusting stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
Key techniques include -/-NMR (for substituent analysis), IR (for functional groups like amides), and MS (for molecular ion confirmation) . Conflicting data (e.g., unexpected splitting in NMR) can be resolved using 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. Cross-referencing with crystallographic data (e.g., SHELX-refined structures) provides definitive confirmation of stereochemistry .
Q. How can initial biological screening assays be designed to evaluate this compound’s potential bioactivity?
Prioritize targets based on structural analogs (e.g., triazole-linked sulfonamides with reported antimicrobial or anticancer activity) . Use standardized assays like MIC (Minimum Inhibitory Concentration) for antimicrobial testing or MTT assays for cytotoxicity. Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to assess specificity .
Advanced Research Questions
Q. How can computational chemistry predict biological activity and binding modes?
Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases or microbial enzymes). Pair this with molecular dynamics (MD) simulations to assess binding stability. For example, notes analogs targeting cancer pathways, so docking against PDB-deposited kinase structures could reveal key binding residues . Validate predictions with mutagenesis studies or SPR (Surface Plasmon Resonance) binding assays.
Q. What strategies resolve contradictions in reported biological activity data across studies?
Conduct meta-analyses to identify variability sources (e.g., assay protocols, cell lines). For instance, discrepancies in IC values may arise from differences in cell culture conditions or compound purity. Replicate experiments under standardized conditions and use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
Q. How can crystallographic data (e.g., from SHELX) inform structure-activity relationship (SAR) studies?
Refine the compound’s crystal structure using SHELXL to identify critical intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . Overlay crystal structures of analogs to correlate conformational flexibility with bioactivity. For example, methyl group positioning on the triazole ring may sterically hinder target binding, guiding derivative design .
Q. What experimental design principles (e.g., DoE) are critical for optimizing derivatization to enhance pharmacological properties?
Apply DoE to screen substituents at the triazole or phenyl rings for improved metabolic stability. Variables like electron-withdrawing groups (e.g., -Cl) or lipophilic moieties can be tested for effects on solubility and LogP . Use response surface methodology to identify optimal combinations of substituents .
Q. How can synthetic routes be adapted to incorporate heterocyclic modifications (e.g., thiadiazole or oxadiazole rings)?
Replace the triazole ring with thiadiazole using POCl-mediated cyclization (see ) or introduce oxadiazole via hydrazine intermediates () . Monitor reaction progress with in-situ FTIR to detect intermediate formation. Purify products via recrystallization (e.g., DMSO/water mixtures) and validate structures via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
